molecular formula C19H20N6O3 B2360642 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901017-99-0

5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2360642
CAS No.: 901017-99-0
M. Wt: 380.408
InChI Key: XJHPTJZQEPDJON-UHFFFAOYSA-N
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Description

5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate is then subjected to cyclization reactions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure, which provides enhanced stability and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12-7-3-4-8-13(12)22-19(27)17-18(20)25(24-23-17)11-16(26)21-14-9-5-6-10-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHPTJZQEPDJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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